(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality. The use of high-purity reagents and solvents, along with advanced purification techniques, is crucial in industrial settings to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biomolecules. This interaction can modulate the activity of enzymes or alter cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(3,4-Dimethylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(3,4-Dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of the 2-ethoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)11-12-18(20)17-10-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUWCSKFUAHWPA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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